

Ac-VEID-CHO: A Comparative Analysis of Caspase-6 and Caspase-3 Inhibition

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Compound of Interest

Compound Name: Ac-VEID-CHO

Cat. No.: B1283738

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of the tetrapeptide aldehyde, **Ac-VEID-CHO**, against two key executioner caspases: caspase-6 and caspase-3. Both enzymes play critical roles in the apoptotic cascade, with distinct and sometimes overlapping substrate specificities. Understanding the selectivity profile of inhibitors like **Ac-VEID-CHO** is paramount for dissecting specific caspase functions in cellular processes and for the development of targeted therapeutics.

Data Presentation: Inhibitory Potency of Ac-VEID-CHO

The inhibitory potential of **Ac-VEID-CHO** against caspase-6 and caspase-3 is quantified by its half-maximal inhibitory concentration (IC₅₀). The following table summarizes the reported IC₅₀ values, indicating that **Ac-VEID-CHO** is a potent inhibitor of both caspases with a slight preference for caspase-3.

Caspase Target	Ac-VEID-CHO IC ₅₀ (nM)
Caspase-6	16.2
Caspase-3	13.6

Experimental Protocols: Determination of Caspase Inhibition

The IC₅₀ values presented above are typically determined using an in vitro fluorometric assay that measures the enzymatic activity of purified recombinant caspases. The general principle involves the cleavage of a fluorogenic substrate by the active caspase, leading to the release of a fluorescent molecule. The rate of this reaction is monitored in the presence of varying concentrations of the inhibitor to determine the concentration at which the enzyme's activity is reduced by 50%.

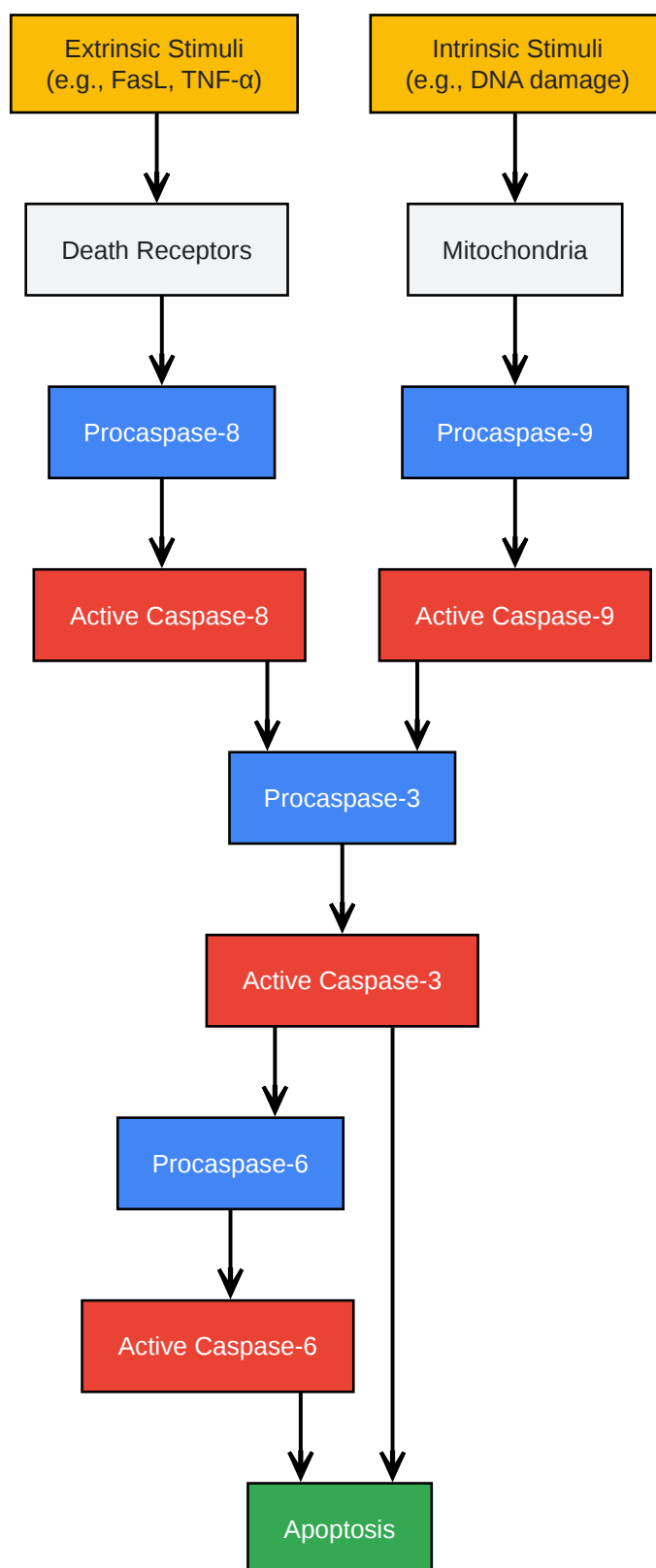
Key Experimental Steps:

- Reagents and Materials:
 - Purified, active recombinant human caspase-3 and caspase-6.
 - Fluorogenic caspase substrate: For caspase-6, Ac-VEID-AMC (7-amino-4-methylcoumarin) is a commonly used substrate. For caspase-3, Ac-DEVD-AMC is the preferred substrate.
 - Inhibitor: **Ac-VEID-CHO** dissolved in a suitable solvent (e.g., DMSO).
 - Assay Buffer: Typically contains a buffering agent (e.g., HEPES), a reducing agent (e.g., DTT), and salts at a physiological pH. A common composition is 20 mM HEPES (pH 7.5), 10% glycerol, and 2 mM DTT.
- Assay Procedure:
 - A series of dilutions of the inhibitor, **Ac-VEID-CHO**, are prepared in the assay buffer.
 - The purified active caspase (caspase-3 or caspase-6) is pre-incubated with each concentration of the inhibitor for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.
 - The enzymatic reaction is initiated by the addition of the fluorogenic substrate (Ac-DEVD-AMC for caspase-3 or Ac-VEID-AMC for caspase-6) to each well.

- The fluorescence intensity is measured kinetically over time using a microplate fluorometer. The excitation and emission wavelengths are specific to the fluorophore (for AMC, excitation is ~360-380 nm and emission is ~440-460 nm).
- Control reactions are included: a positive control with the enzyme and substrate but no inhibitor, and a negative control with the substrate and buffer only (no enzyme).
- Data Analysis:
 - The initial reaction velocities (rates of fluorescence increase) are calculated for each inhibitor concentration.
 - The percentage of inhibition is determined by comparing the reaction rate at each inhibitor concentration to the rate of the positive control.
 - The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

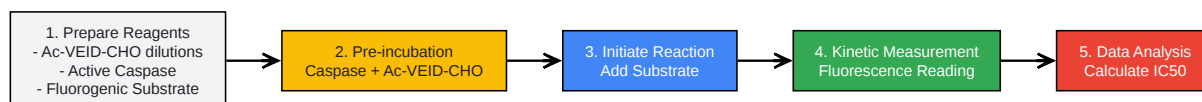
Signaling Pathways and Experimental Workflow

To visualize the roles of caspase-3 and caspase-6 in apoptosis and the general workflow for determining inhibitor potency, the following diagrams are provided.



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Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways leading to the activation of executioner caspases-3 and -6.



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Caption: General experimental workflow for determining the IC₅₀ value of a caspase inhibitor.

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